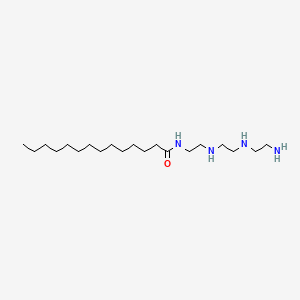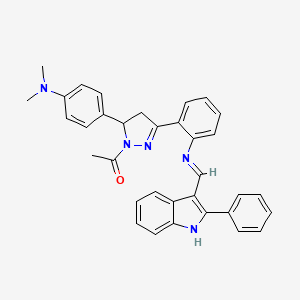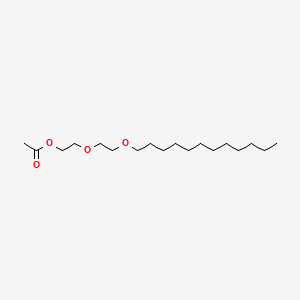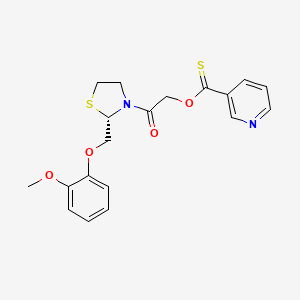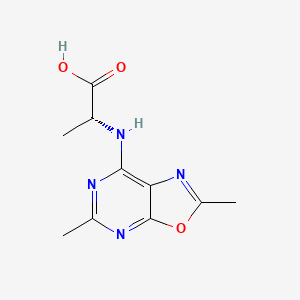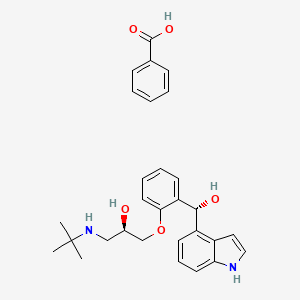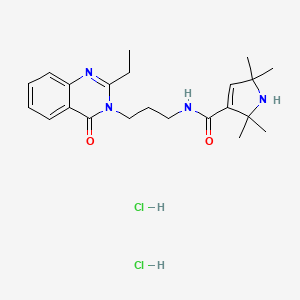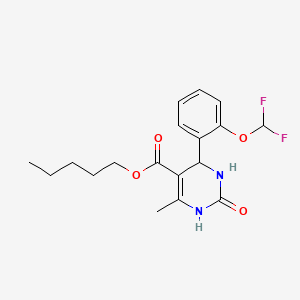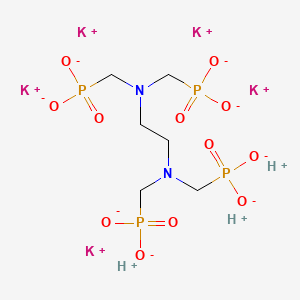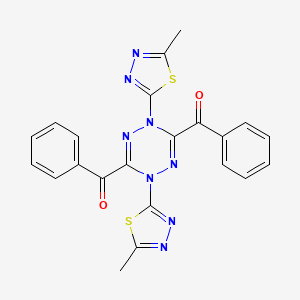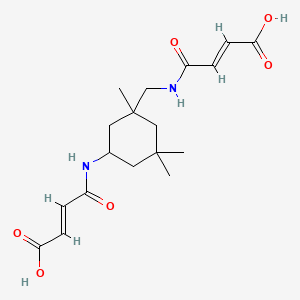
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl ring and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of maleic anhydride with DL-methionine . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- (Z)-N-(3-carboxy-1-oxoallyl)-DL-methionine
- N-(3-carboxy-1-oxoallyl)-DL-methionine
Uniqueness
Compared to similar compounds, 4-((3-(((3-Carboxy-1-oxoallyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)-4-oxo-2-butenoic acid stands out due to its unique structure, which includes a cyclohexyl ring and multiple functional groups.
特性
CAS番号 |
74340-57-1 |
|---|---|
分子式 |
C18H26N2O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
(E)-4-[[5-[[(E)-3-carboxyprop-2-enoyl]amino]-1,3,3-trimethylcyclohexyl]methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-17(2)8-12(20-14(22)5-7-16(25)26)9-18(3,10-17)11-19-13(21)4-6-15(23)24/h4-7,12H,8-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b6-4+,7-5+ |
InChIキー |
OSMXVZQQWFMTPK-YDFGWWAZSA-N |
異性体SMILES |
CC1(CC(CC(C1)(C)CNC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)C |
正規SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


